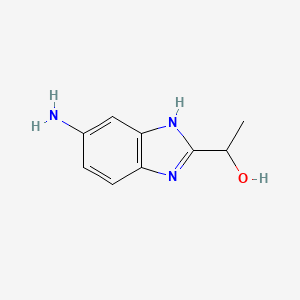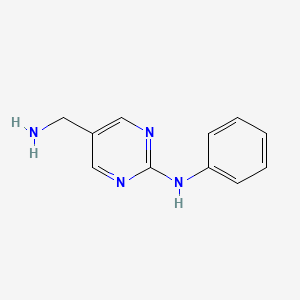![molecular formula C11H10N2O2S B1518778 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid CAS No. 1146290-23-4](/img/structure/B1518778.png)
4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid
Overview
Description
“4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid” is a chemical compound with the CAS Number: 1146290-23-4 . It has a molecular weight of 234.28 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H10N2O2S/c1-16-11-12-6-7-13 (11)9-4-2-8 (3-5-9)10 (14)15/h2-7H,1H3, (H,14,15) and the InChI key is ZCICHLBTRTUUKQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 234.28 . The InChI code for the compound is 1S/C11H10N2O2S/c1-16-11-12-6-7-13 (11)9-4-2-8 (3-5-9)10 (14)15/h2-7H,1H3, (H,14,15) and the InChI key is ZCICHLBTRTUUKQ-UHFFFAOYSA-N .Scientific Research Applications
Corrosion Inhibition
New N-Heterocyclic Compounds Based on 8-Hydroxyquinoline as Efficient Corrosion Inhibition : This study synthesized and characterized new benzimidazole derivatives for their corrosion inhibition behavior on mild steel in HCl solution. The compounds showed high inhibitory efficiency, reaching up to 97.7% for certain compounds, acting as mixed-type inhibitors. Structural characterization and evaluation methods included NMR, IR, elemental analysis, potentiodynamic polarization, impedance spectroscopy, SEM coupled with EDS, UV-visible spectrometry, quantum mechanical investigations, and Monte Carlo simulations, highlighting a strong correlation between experimental and theoretical assessments (Rbaa et al., 2020).
Catalysis
Design of Ionic Liquid 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate as a Dual-Catalyst : This paper reports on the efficient catalysis by novel ionic liquid for the synthesis of 1,2,4,5-tetrasubstituted imidazoles via one-pot multi-component condensation. The study highlights the utility of dual hydrogen-bond donors in directing the assembly of this catalyst, showcasing its effectiveness under solvent-free conditions at elevated temperatures (Zolfigol et al., 2013).
Antimicrobial Activity
Studies on Synthesis of Some Novel Heterocyclic Azlactone Derivatives and Their Antimicrobial Activity : This research explores the synthesis of novel heterocyclic derivatives and their evaluation against various bacterial and fungal strains. It underscores the potential of these compounds in developing new antimicrobial agents, providing insights into their structure-activity relationship and the impact on antimicrobial efficacy (Mistry & Desai, 2005).
Electrocatalysis
Electrosynthesis of an Imidazole Derivative as a Bifunctional Electrocatalyst : This study showcases the electrosynthesis of an imidazole derivative and its application as an electrocatalyst for the oxidation of ascorbic acid and adrenaline. It presents a novel approach towards developing bifunctional electrocatalysts for the simultaneous determination of biomolecules, demonstrating the modified electrode's effectiveness and potential applications in analytical chemistry (Nasirizadeh et al., 2013).
Organic Synthesis
Synthesis of Nitroolefins and Nitroarenes under Mild Conditions : This paper introduces 1,3-disulfonic acid imidazolium nitrate as a new ionic liquid and nitrating agent for the synthesis of nitroarenes and nitroolefins. It highlights a solvent-free method under mild conditions, showcasing the versatility and efficiency of this approach in organic synthesis (Zarei et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the study and development of imidazole compounds, including “4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid”, may have significant potential in the future.
Mechanism of Action
Target of Action
The compound “4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to exhibit a broad range of biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-(2-methylsulfanylimidazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-6-7-13(11)9-4-2-8(3-5-9)10(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICHLBTRTUUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-23-4 | |
| Record name | 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



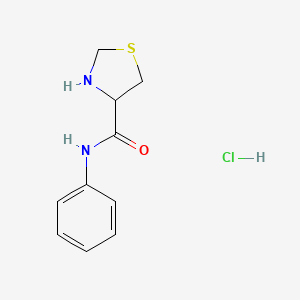
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)
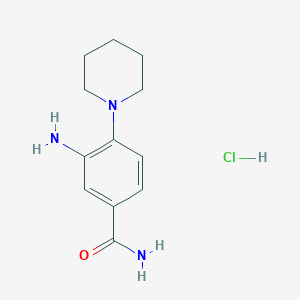
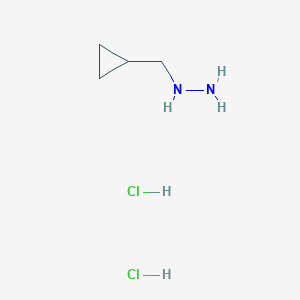

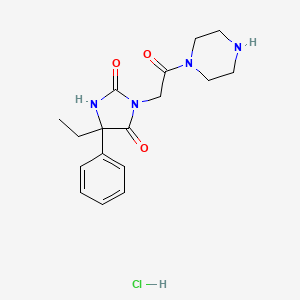
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
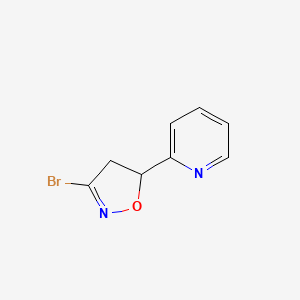
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
